クレノラニブ
概要
説明
科学的研究の応用
Crenolanib has a wide range of scientific research applications, including:
作用機序
クレノラニブは、FLT3、PDGFRα、およびPDGFRβを含む受容体チロシンキナーゼの活性を選択的に阻害することによって効果を発揮します . これらのキナーゼの活性なコンフォメーションに結合し、それらのリン酸化とその後のERKおよびAKT/mTOR経路などの下流シグナル伝達経路の活性化を阻止します . この阻害により、癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .
類似の化合物:
ソラフェニブ: FLT3を標的にする別のチロシンキナーゼ阻害剤ですが、他のキナーゼに対するより幅広い活性を示します。
クィザルチニブ: FLT3-ITD変異体に活性を示す選択的なFLT3阻害剤。
ミドスタウリン: FLT3、KIT、およびその他のキナーゼを標的にするマルチキナーゼ阻害剤.
クレノラニブの独自性: クレノラニブは、FLT3、PDGFRα、およびPDGFRβの野生型および変異型アイソフォームに対する高い選択性と効力においてユニークです . 他の阻害剤とは異なり、これらのキナーゼの活性なコンフォメーションに優先的に結合し、耐性をもたらす変異に対して効果的です .
生化学分析
Biochemical Properties
Crenolanib interacts with several enzymes and proteins. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, Crenolanib is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .
Cellular Effects
Crenolanib has significant effects on various types of cells and cellular processes. It suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation, resulting in corresponding growth-suppressing effects . Moreover, Crenolanib suppresses the expression of stem cell markers, such as OCT4, NANOG, and SOX2 .
Molecular Mechanism
Crenolanib exerts its effects at the molecular level through several mechanisms. It selectively and potently inhibits signaling of wild-type and mutant isoforms of class III receptor tyrosine kinases (RTK) FLT3, PDGFR α, and PDGFR β . Unlike most RTK inhibitors, Crenolanib is a type I mutant-specific inhibitor that preferentially binds to phosphorylated active kinases with the ‘DFG in’ conformation motif .
Temporal Effects in Laboratory Settings
In laboratory settings, Crenolanib has shown to delay the outgrowth of MV4-11 cells in a xenograft mouse model . In combination with the type II TKI sorafenib, a significant decrease in leukemic burden and prolonged survival was observed compared with either type I or II TKI alone .
Dosage Effects in Animal Models
In animal models, the effects of Crenolanib vary with different dosages. For instance, Crenolanib at 100mg TID was administered with intensive salvage therapy in 3 patients (FLAG-IDA in 2, HiDAC in 1). In the other 4 patients, Crenolanib was given with a palliative intent (with decitabine in 2, with azacytidine in 1 and as monotherapy in 1) .
Metabolic Pathways
Crenolanib is involved in several metabolic pathways. It remarkably suppresses ERK and AKT/mTOR pathways in HT29 cells with BRAF mutation and in HCT116 cells with KRAS mutation .
Transport and Distribution
It is known that Crenolanib is an orally bioavailable compound , suggesting that it can be absorbed and distributed in the body after oral administration.
準備方法
合成経路と反応条件: クレノラニブの合成は、ベンゾイミダゾールコアの調製から始まる複数のステップを伴います。重要なステップには以下が含まれます。
- o-フェニレンジアミンと適切なカルボン酸誘導体を縮合させることによるベンゾイミダゾール環の形成。
- 求核置換反応によるキノリン部分の導入。
- 還元アミノ化反応によるピペリジン環の付加。
- エーテル化反応によるオキセタン部分の最終的な官能基化 .
工業生産方法: クレノラニブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率の反応、効率的な精製技術、および厳格な品質管理対策の使用が含まれ、最終製品の純度と一貫性を確保しています .
化学反応の分析
反応の種類: クレノラニブは、以下を含むさまざまな化学反応を起こします。
酸化: クレノラニブは、特定の条件下で酸化されて、対応する酸化物を生成できます。
還元: 還元反応は、ベンゾイミダゾールコアまたは他の官能基を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたクレノラニブのさまざまな誘導体が含まれ、それらの生物学的活性をさらに調査することができます .
4. 科学研究への応用
クレノラニブは、以下を含む幅広い科学研究への応用を持っています。
類似化合物との比較
Sorafenib: Another tyrosine kinase inhibitor that targets FLT3, but with a broader spectrum of activity against other kinases.
Quizartinib: A selective FLT3 inhibitor with activity against FLT3-ITD mutants.
Midostaurin: A multi-kinase inhibitor that targets FLT3, KIT, and other kinases.
Uniqueness of Crenolanib: Crenolanib is unique in its high selectivity and potency against both wild-type and mutant isoforms of FLT3, PDGFRα, and PDGFRβ . Unlike other inhibitors, it preferentially binds to the active conformation of these kinases, making it effective against resistance-conferring mutations .
特性
IUPAC Name |
1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNHJHQFHQTFTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50985873 | |
Record name | Crenolanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-88-9 | |
Record name | Crenolanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670220-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Crenolanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crenolanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Crenolanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50985873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CRENOLANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQF7I567TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。